3-(2-methylindol-1-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]propanamide
Overview
Description
3-(2-methylindol-1-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]propanamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring substituted with a methyl group at the 2-position and a pyrazole ring substituted with a methyl group at the 5-position
Scientific Research Applications
3-(2-methylindol-1-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: The compound is used in biological research to study its effects on cellular processes and pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylindol-1-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]propanamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Substitution at the 2-Position: The methyl group is introduced at the 2-position of the indole ring using a Friedel-Crafts alkylation reaction.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Coupling of the Indole and Pyrazole Rings: The indole and pyrazole rings are coupled through a nucleophilic substitution reaction, where the indole derivative reacts with a halogenated pyrazole compound.
Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the coupled product and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-methylindol-1-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups.
Mechanism of Action
The mechanism of action of 3-(2-methylindol-1-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methylindol-1-yl)-N-[1-(4-methyl-1H-pyrazol-3-yl)propan-2-yl]propanamide
- 3-(2-methylindol-1-yl)-N-[1-(5-methyl-1H-pyrazol-4-yl)propan-2-yl]propanamide
- 3-(2-methylindol-1-yl)-N-[1-(5-methyl-1H-pyrazol-5-yl)propan-2-yl]propanamide
Uniqueness
The uniqueness of 3-(2-methylindol-1-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]propanamide lies in its specific substitution pattern on the indole and pyrazole rings, which can influence its chemical reactivity and biological activity. This compound may exhibit distinct properties compared to its analogs, making it a valuable subject for further research and development.
Properties
IUPAC Name |
3-(2-methylindol-1-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-13(10-17-11-14(2)21-22-17)20-19(24)8-9-23-15(3)12-16-6-4-5-7-18(16)23/h4-7,11-13H,8-10H2,1-3H3,(H,20,24)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHIAFAAPWEOPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CC(C)NC(=O)CCN2C(=CC3=CC=CC=C32)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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